Cas no 215817-85-9 (2-[(4-ethylphenyl)methylidene]propanedinitrile)

2-[(4-ethylphenyl)methylidene]propanedinitrile is a dinitrile derivative featuring a conjugated system with an ethyl-substituted phenyl group. This compound is of interest in organic synthesis due to its electron-withdrawing nitrile groups, which enhance reactivity in cycloaddition and nucleophilic substitution reactions. Its rigid molecular structure and extended π-conjugation make it a potential candidate for applications in materials science, particularly in the development of organic semiconductors or nonlinear optical materials. The ethyl substituent offers moderate solubility in common organic solvents, facilitating further chemical modifications. Its stability under ambient conditions and well-defined reactivity profile make it a useful intermediate in fine chemical and pharmaceutical research.
2-[(4-ethylphenyl)methylidene]propanedinitrile structure
215817-85-9 structure
Product Name:2-[(4-ethylphenyl)methylidene]propanedinitrile
CAS No:215817-85-9
MF:C12H10N2
MW:182.221202373505
CID:1402617
PubChem ID:4189981
Update Time:2025-06-08

2-[(4-ethylphenyl)methylidene]propanedinitrile Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile, [(4-ethylphenyl)methylene]-
    • 2-[(4-ethylphenyl)methylidene]propanedinitrile
    • (4-ethylbenzylidene)propanedinitrile
    • MFCD01578806
    • STK826199
    • 2-(4-ethylbenzylidene)malononitrile
    • F0192-0855
    • 2-(4-ethylbenzylidene) malononitrile
    • 215817-85-9
    • SCHEMBL3369340
    • AKOS002952349
    • Inchi: 1S/C12H10N2/c1-2-10-3-5-11(6-4-10)7-12(8-13)9-14/h3-7H,2H2,1H3
    • InChI Key: IMQCNKNDHGZZTE-UHFFFAOYSA-N
    • SMILES: N#C/C(/C#N)=C\C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 182.0845
  • Monoisotopic Mass: 182.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • PSA: 47.58

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2-[(4-ethylphenyl)methylidene]propanedinitrile Related Literature

Additional information on 2-[(4-ethylphenyl)methylidene]propanedinitrile

Introduction to 2-[(4-ethylphenyl)methylidene]propanedinitrile (CAS No. 215817-85-9)

2-[(4-ethylphenyl)methylidene]propanedinitrile, identified by its Chemical Abstracts Service (CAS) number 215817-85-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of β-diketones, which are known for their versatile reactivity and utility in synthesizing various biologically active molecules. The structural motif of 2-[(4-ethylphenyl)methylidene]propanedinitrile features an ethyl-substituted phenyl group connected to a central methylidene bridge, which is further linked to a propanedinitrile moiety. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The significance of 2-[(4-ethylphenyl)methylidene]propanedinitrile lies in its potential applications as a building block in drug discovery. Researchers have been exploring its utility in constructing complex molecular architectures, particularly in the synthesis of small-molecule inhibitors targeting various biological pathways. The presence of the phenyl ring and the nitrile groups enhances the compound's solubility and interaction with biological targets, making it an attractive candidate for further derivatization. Recent studies have highlighted its role in developing compounds with anti-inflammatory, anticancer, and antimicrobial properties.

In the realm of medicinal chemistry, the reactivity of 2-[(4-ethylphenyl)methylidene]propanedinitrile has been leveraged to create novel heterocyclic compounds. Heterocycles are widely recognized for their pharmacological activity and are prevalent in many FDA-approved drugs. The compound's ability to undergo condensation reactions with various nucleophiles allows for the facile introduction of additional functional groups, thereby expanding its synthetic utility. This flexibility has been exploited in designing molecules that mimic natural products or target specific enzymes involved in disease pathways.

One of the most compelling aspects of 2-[(4-ethylphenyl)methylidene]propanedinitrile is its potential as a scaffold for structure-based drug design. High-throughput screening (HTS) and computational modeling have identified this compound as a promising lead candidate for further optimization. By integrating machine learning algorithms with traditional pharmacophore modeling, researchers can predict how modifications to the [4-ethylphenyl] moiety or the [methylidene] group might enhance binding affinity to therapeutic targets. Such computational approaches have accelerated the discovery process, enabling quicker identification of lead compounds with improved pharmacokinetic profiles.

The synthesis of 2-[(4-ethylphenyl)methylidene]propanedinitrile involves multi-step organic transformations, including condensation reactions, alkylation, and cyclization processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only streamline the production process but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development. The optimization of synthetic routes has been a focal point for industrial chemists aiming to produce this compound on a scalable basis.

Recent advancements in green chemistry have also influenced the synthesis of 2-[(4-ethylphenyl)methylidene]propanedinitrile. Researchers are increasingly adopting solvent-free conditions, catalytic systems derived from renewable resources, and energy-efficient reaction protocols to minimize environmental impact. These sustainable practices align with global initiatives to promote sustainable drug manufacturing while maintaining high standards of quality and efficacy. The adoption of such methodologies underscores the growing emphasis on eco-conscious approaches in chemical synthesis.

The biological evaluation of 2-[(4-ethylphenyl)methylidene]propanedinitrile has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases like rheumatoid arthritis and osteoarthritis. Additionally, preliminary data suggest that derivatives of this compound may exhibit inhibitory activity against kinases involved in cancer progression. These findings have prompted researchers to explore its potential as a starting point for developing next-generation therapeutics.

The development of novel drug candidates often involves iterative optimization cycles where structural modifications are made based on biological feedback. The versatility of [methylidene] and [propanedinitrile] functionalities allows for diverse chemical modifications, enabling medicinal chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. Such attributes are crucial for determining whether a compound will progress into clinical trials and ultimately reach patients suffering from unmet medical needs.

In conclusion, 2-[(4-ethylphenyl)methylidene]propanedinitrile (CAS No. 215817-85-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability in drug discovery. Its role as a versatile intermediate has opened new avenues for developing innovative therapeutics targeting various diseases. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in future medical breakthroughs.

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